molecular formula C20H25N5O2 B2664735 1,7-dimethyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845630-46-8

1,7-dimethyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2664735
CAS RN: 845630-46-8
M. Wt: 367.453
InChI Key: KGUGBLQHUHGVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Studies on related compounds have shown that crystal structure analysis plays a crucial role in understanding the intermolecular interactions and molecular conformations of pyrimidine derivatives. For instance, research on various 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed different crystal structures despite similar molecular structures, highlighting the impact of substituents on crystal packing and hydrogen bonding patterns (Trilleras et al., 2009).

Synthesis and Chemical Properties

The synthesis of pyrimidine derivatives, including those with specific substituents, is a key area of research. For example, new methods for the synthesis of pyrimido[1,2,3-cd]purine-8,10(9H)-diones were developed, showcasing the versatility of pyrimidine chemistry and its relevance in creating compounds with potential biological activity (Šimo et al., 1995).

Pharmacological Evaluation

Although direct pharmacological applications of 1,7-dimethyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione were not found, studies on similar compounds have explored their potential as receptor ligands, highlighting the importance of structural modification in modulating receptor affinity and activity. For instance, derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione were evaluated for their affinity towards serotonin and dopamine receptors, demonstrating the pharmacological potential of pyrimidine derivatives (Jurczyk et al., 2004).

Advanced Materials and Applications

Research has also extended into the development of advanced materials, such as the efficient synthesis of pyridine-pyrimidines catalyzed by novel catalysts, demonstrating the applicability of pyrimidine derivatives in materials science (Rahmani et al., 2018).

Antibacterial Activity

Furthermore, the antibacterial activity of barbituric acid derivatives, including those structurally related to pyrimidine, underscores the potential of these compounds in developing new antimicrobial agents (Shukla et al., 2019).

properties

IUPAC Name

1,7-dimethyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-5-10-23-18(26)16-17(22(4)20(23)27)21-19-24(11-14(3)12-25(16)19)15-8-6-13(2)7-9-15/h6-9,14H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUGBLQHUHGVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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